4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with a morpholinosulfonyl group and a thiophen-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid derivatives with amines under appropriate conditions.
Introduction of the Morpholinosulfonyl Group: This step involves the sulfonylation of the benzamide core using morpholine and a sulfonyl chloride reagent.
Attachment of the Thiophen-3-ylmethyl Group: The final step involves the alkylation of the benzamide core with a thiophen-3-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, while the thiophen-3-ylmethyl group can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(morpholinosulfonyl)-N-(phenylmethyl)benzamide: Similar structure but with a phenylmethyl group instead of a thiophen-3-ylmethyl group.
4-(piperidinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide: Similar structure but with a piperidinosulfonyl group instead of a morpholinosulfonyl group.
Uniqueness
4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide is unique due to the presence of both the morpholinosulfonyl and thiophen-3-ylmethyl groups, which can impart distinct chemical and biological properties. The combination of these groups can enhance the compound’s solubility, stability, and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c19-16(17-11-13-5-10-23-12-13)14-1-3-15(4-2-14)24(20,21)18-6-8-22-9-7-18/h1-5,10,12H,6-9,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWWXTZIKZJYLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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